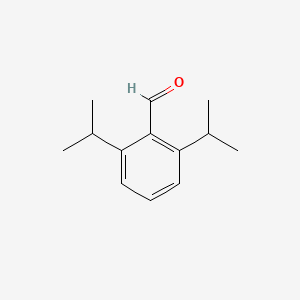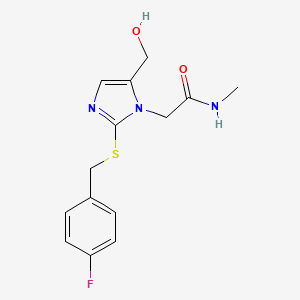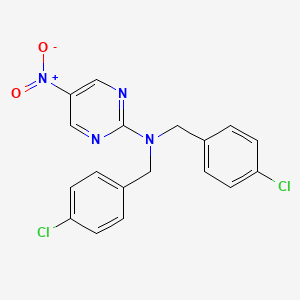
2,6-ジイソプロピルベンズアルデヒド
概要
説明
2,6-Diisopropylbenzaldehyde (CAS# 179554-06-4) is a research chemical . It is used in the palladium-catalyzed reductive carbonylation of (hetero) aryl halides and triflates using cobalt carbonyl as CO source . The molecular weight is 190.28 and the molecular formula is C13H18O .
Molecular Structure Analysis
The molecular structure of 2,6-Diisopropylbenzaldehyde can be represented by the canonical SMILES:CC(C)C1=C(C(=CC=C1)C(C)C)C=O . The InChI representation is InChI=1S/C13H18O/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-10H,1-4H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Diisopropylbenzaldehyde include a molecular weight of 190.28 . The compound is a solid at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
ポリエレクトロライトの光架橋
2,6-ジイソプロピルベンズアルデヒドは、共役および非共役ポリエレクトロライトの両方に対する光架橋剤の開発において役割を果たしています。 これらの架橋剤は、深紫外線照射時にデバイス中の半導体ポリマーの形態を安定化させるために不可欠です 。この用途は、さまざまな電子デバイス向けの柔軟なヘテロ構造の製造において重要です。
シッフ塩基金属錯体の合成
この化合物は、シッフ塩基金属錯体の合成に使用されます。これらの錯体は、生物学的用途において有望な結果を示しています。 これらの錯体は抗酸化活性とDNA結合親和性を示し、特定の疾患の標的化のための医療研究における可能性を示しています .
半導体デバイスにおける光パターン形成
この化合物は、半導体デバイスの光パターン形成プロセスに関与しています。 これは、発光ダイオードなどのデバイスにおける多層構造の微細化に不可欠な電荷注入および輸送層の架橋に寄与しています .
Safety and Hazards
The safety data sheet for 2,6-Diisopropylbenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may cause respiratory irritation and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects .
Relevant Papers The search results included a few papers related to 2,6-Diisopropylbenzaldehyde. One paper discusses the synthesis and photoinitiating properties of N-Substituted 2,6-Diisopropylanilines . Another paper discusses the use of 2,6-Diisopropylbenzaldehyde in the synthesis of general bis(fluorophenyl azide) photo-crosslinkers .
特性
IUPAC Name |
2,6-di(propan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFISEJDSZLVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2362530.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2362531.png)
![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2362533.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2362534.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2362538.png)
![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide](/img/structure/B2362539.png)
![ethyl 4-(5-{(E)-[5-cyano-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B2362540.png)
![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2362541.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2362545.png)


